molecular formula C20H17N5O4 B2556722 2,4-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 919857-48-0

2,4-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No. B2556722
CAS RN: 919857-48-0
M. Wt: 391.387
InChI Key: LQKFXOADGISRKN-UHFFFAOYSA-N
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Description

The compound “2,4-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure composed of a pyrazole ring fused with a pyrimidine ring . It also has a phenyl group, an amide group, and two methoxy groups attached to different positions on the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazolo[3,4-d]pyrimidines can participate in various chemical reactions due to the presence of multiple reactive sites .

Scientific Research Applications

Anticancer Activity

The compound’s structural features make it a promising candidate for cancer research. Researchers have explored its potential as an anticancer agent due to its ability to inhibit specific cellular pathways involved in tumor growth and metastasis. Further investigations into its mechanism of action and efficacy against different cancer types are ongoing .

Tubulin Polymerization Inhibition

In the realm of drug discovery, this compound has shown promise as a tubulin polymerization inhibitor. By disrupting microtubule dynamics, it interferes with cell division and proliferation. Its anti-angiogenic effects also contribute to its potential therapeutic value .

CDK2 Targeting

The pyrazolo[3,4-d]pyrimidine scaffold within this compound has been harnessed for designing novel CDK2 inhibitors. CDK2 plays a crucial role in cell cycle regulation, and inhibiting it can be beneficial in cancer therapy. Researchers are exploring its binding affinity and selectivity for CDK2 .

Anti-Inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its unique structure could modulate inflammatory pathways, making it a candidate for treating chronic inflammatory conditions .

Cardiovascular Applications

Although still in the early stages of investigation, researchers have explored the cardiovascular effects of this compound. It may impact vascular function, potentially influencing blood pressure and endothelial health .

Neuroprotection

Given its diverse pharmacophore, this compound has also piqued interest in neuroprotection research. Its ability to interact with specific receptors or enzymes involved in neuronal health warrants further exploration .

Smolobochkin, A. V., Gazizov, A. S., Garifzyanov, A. R., Burilov, A. R., & Pudovik, M. A. (2022). Methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives. Russian Chemical Bulletin, 71(5), 878–884. DOI: 10.1007/s11172-022-3487-1

Hao, S. Y., Qi, Z. Y., Wang, S., Wang, X. R., & Chen, S. W. (2021). Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. Bioorganic & Medicinal Chemistry, 31, 115985. DOI: 10.1016/j.bmc.2021.115985

Ongoing research on CDK2 targeting compounds is not directly linked to this specific compound but highlights the broader application of pyrazolo[3,4-d]pyrimidine scaffolds. Researchers continue to explore novel derivatives for CDK2 inhibition.

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be particularly interesting to investigate its biological activity, given the known activities of some related compounds .

properties

IUPAC Name

2,4-dimethoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4/c1-28-14-8-9-15(17(10-14)29-2)19(26)23-24-12-21-18-16(20(24)27)11-22-25(18)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKFXOADGISRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

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